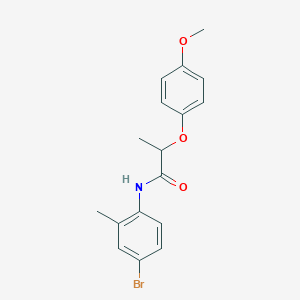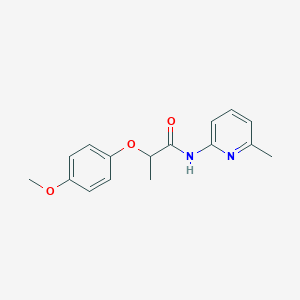![molecular formula C22H21IN4O2 B4108168 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4108168.png)
3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione
Overview
Description
3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione, commonly known as BI-2536, is a small-molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in mitotic progression. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and subsequent cell death in cancer cells.
Mechanism of Action
BI-2536 inhibits 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione, a kinase that plays a crucial role in mitotic progression. 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione is involved in several processes during mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione by BI-2536 leads to mitotic arrest and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, BI-2536 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and to reduce inflammation in animal models of inflammatory bowel disease. BI-2536 has also been shown to have neuroprotective effects in animal models of stroke.
Advantages and Limitations for Lab Experiments
One advantage of using BI-2536 in lab experiments is its specificity for 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione. This allows researchers to study the role of 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione in mitotic progression and to investigate the potential of 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione inhibition as a therapeutic strategy for cancer. One limitation of using BI-2536 is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on BI-2536. One area of interest is the development of more potent 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of 3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione inhibition as a therapeutic strategy for other diseases, such as malaria and inflammatory bowel disease. Additionally, the combination of BI-2536 with other chemotherapeutic agents is an area of active research, with the goal of improving the efficacy of current cancer treatments.
Scientific Research Applications
BI-2536 has been extensively studied for its potential as an anticancer agent. It has been shown to induce mitotic arrest and subsequent cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. BI-2536 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine.
properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN4O2/c23-15-5-7-16(8-6-15)27-20(28)13-19(22(27)29)26-11-9-14(10-12-26)21-24-17-3-1-2-4-18(17)25-21/h1-8,14,19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQLDSMIUCYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)

![1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4108104.png)
![N-(3-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethoxy}phenyl)propanamide](/img/structure/B4108117.png)


![3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108142.png)
![2-amino-4-methyl-9-(2-methylphenyl)-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4108147.png)
![4,4,6,9-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4108148.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4108162.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4108169.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B4108186.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4108194.png)